Catpb

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

. Ce composé a suscité un intérêt considérable dans la recherche scientifique en raison de sa capacité à moduler l'activité des récepteurs, ce qui en fait un outil précieux pour l'étude des processus métaboliques et inflammatoires.

Applications De Recherche Scientifique

CATPB has a wide range of applications in scientific research:

Chemistry: Used as a tool to study receptor-ligand interactions and the effects of receptor modulation.

Biology: Helps in understanding the role of free fatty acid receptors in metabolic and inflammatory pathways.

Medicine: Potential therapeutic applications in treating metabolic disorders and inflammatory diseases.

Industry: Used in the development of new drugs and therapeutic agents targeting free fatty acid receptors.

Mécanisme D'action

Target of Action

Catpb is a potent and selective antagonist of the Free Fatty Acid Receptor 2 (FFA2R), also known as GPR43 . FFA2R is a G-protein-coupled receptor that binds short-chain fatty acids (SCFAs) produced by the microbial fermentation of carbohydrates . It is expressed in a variety of tissues, including adipose tissue, inflammatory cells, and the gastrointestinal tract .

Mode of Action

This compound interacts with FFA2R, inhibiting its activation by SCFAs . It has been shown to inhibit the transient rise in intracellular Ca²⁺ induced in neutrophils by acetate or Cmp1 (FFA2R agonist) . Additionally, this compound inhibits Cmp1-induced NADPH oxidase activity .

Biochemical Pathways

The interaction of this compound with FFA2R affects several biochemical pathways. For instance, it increases forskolin-induced cAMP production and inhibits acetate-induced MAPK signaling in cells expressing human FFA2R . These pathways are involved in various cellular processes, including cell proliferation, differentiation, and apoptosis .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its antagonistic effect on FFA2R. For instance, it has been shown to reduce the viability of 4T1 cells, a mouse breast cancer cell line . Additionally, it significantly affects cell morphology, clonogenicity, and migration, according to the evaluation of MDA-MB-231 and 4T1 cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the gut microbiota, which produces the SCFAs that activate FFA2R, can influence the action of this compound . Changes in the composition of the gut microbiota, due to factors such as diet and antibiotic use, can alter SCFA production and thus potentially influence the efficacy of this compound .

Analyse Biochimique

Biochemical Properties

Catpb plays a significant role in biochemical reactions by inhibiting the activity of free fatty acid receptor 2 (FFA2R). This receptor is involved in various physiological processes, including inflammation and metabolism. This compound interacts with FFA2R by binding to the receptor and preventing its activation by endogenous ligands such as short-chain fatty acids . This interaction inhibits the transient rise in intracellular calcium levels induced by FFA2R agonists, thereby modulating cellular responses .

Cellular Effects

This compound has been shown to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By inhibiting FFA2R, this compound affects the signaling pathways that are activated by this receptor, leading to changes in gene expression and cellular metabolism. For example, this compound inhibits the NADPH oxidase activity induced by FFA2R agonists, which plays a role in the production of reactive oxygen species and inflammation . This inhibition can have significant effects on cellular function and overall physiological processes.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to free fatty acid receptor 2 (FFA2R) and preventing the receptor’s activation by endogenous ligands. This binding interaction inhibits the receptor’s ability to induce intracellular signaling pathways, such as the rise in intracellular calcium levels and the activation of NADPH oxidase . By blocking these pathways, this compound modulates cellular responses and influences various physiological processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions, such as -20°C for up to 2 years and -80°C for up to 6 months . Repeated freeze-thaw cycles can lead to product inactivation. Long-term studies have demonstrated that this compound can have sustained effects on cellular function, particularly in modulating inflammatory responses and metabolic processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits FFA2R activity without causing significant adverse effects. At higher doses, this compound can exhibit toxic effects, including alterations in metabolic processes and potential toxicity to specific organs . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing efficacy.

Metabolic Pathways

This compound is involved in metabolic pathways related to the activity of free fatty acid receptor 2 (FFA2R). By inhibiting FFA2R, this compound affects the metabolic flux and levels of metabolites associated with this receptor’s activity. For example, this compound can modulate the production of reactive oxygen species and the inflammatory response by inhibiting NADPH oxidase activity . This modulation can have significant effects on overall metabolic processes and physiological functions.

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. These interactions influence the localization and accumulation of this compound within different cellular compartments. For example, this compound can be transported into cells via specific transporters and bind to intracellular proteins that facilitate its distribution within the cell . This transport and distribution play a crucial role in determining the compound’s overall efficacy and activity.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct the compound to specific compartments or organelles. This compound can localize to various subcellular compartments, including the cytoplasm and organelles involved in metabolic processes . This localization can affect the compound’s activity and function, particularly in modulating cellular responses and physiological processes.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du CATPB implique plusieurs étapes clés :

Formation de la liaison amide : La réaction entre l'acide 3-chlorophénylacétique et une amine appropriée dans des conditions de couplage d'amide.

Introduction du groupe trifluorométhyle : Cette étape implique l'utilisation d'un agent trifluorométhylant pour introduire le groupe trifluorométhyle sur le cycle phényle.

Couplage final : Les produits intermédiaires sont ensuite couplés dans des conditions spécifiques pour former le composé final.

Méthodes de production industrielle

Bien que les méthodes de production industrielle détaillées ne soient pas facilement disponibles, la synthèse du this compound à plus grande échelle impliquerait probablement l'optimisation des étapes ci-dessus pour garantir un rendement élevé et une pureté élevée. Cela comprendrait l'utilisation de catalyseurs efficaces, d'environnements réactionnels contrôlés et de techniques de purification telles que la recristallisation et la chromatographie .

Analyse Des Réactions Chimiques

Types de réactions

Le CATPB subit plusieurs types de réactions chimiques :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former divers dérivés oxydés.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels présents dans le this compound.

Substitution : Les cycles aromatiques du this compound peuvent subir des réactions de substitution, introduisant différents substituants.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont utilisés.

Substitution : Les réactions d'halogénation et de nitration peuvent être réalisées à l'aide de réactifs tels que le chlore et l'acide nitrique.

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des acides carboxyliques, tandis que la réduction peut produire des alcools ou des amines .

Applications de la recherche scientifique

Le this compound a une large gamme d'applications dans la recherche scientifique :

Chimie : Utilisé comme outil pour étudier les interactions récepteur-ligand et les effets de la modulation des récepteurs.

Biologie : Aide à comprendre le rôle des récepteurs des acides gras libres dans les voies métaboliques et inflammatoires.

Médecine : Applications thérapeutiques potentielles dans le traitement des troubles métaboliques et des maladies inflammatoires.

Mécanisme d'action

Le this compound exerce ses effets en se liant au récepteur 2 des acides gras libres (FFA2), agissant comme un agoniste inverse. Cette liaison inhibe l'activité du récepteur, ce qui entraîne une diminution des voies de signalisation en aval telles que l'inhibition de la signalisation MAPK induite par l'acétate et l'augmentation de la production d'AMPc induite par la forskoline . Les cibles moléculaires et les voies impliquées comprennent la modulation des niveaux de calcium intracellulaire et l'inhibition de l'activité de la NADPH oxydase .

Comparaison Avec Des Composés Similaires

Composés similaires

TUG-1375 : Un autre antagoniste du récepteur 2 des acides gras libres.

4-CMTB : Un agoniste allostérique du récepteur 2 des acides gras libres.

Unicité

Le CATPB est unique en raison de sa forte sélectivité pour le FFA2 humain par rapport au FFA2 murin, ce qui le rend particulièrement précieux pour les études spécifiques à l'homme. Sa capacité à agir comme un agoniste inverse, plutôt que comme un simple antagoniste, fournit des informations supplémentaires sur la modulation des récepteurs et les voies de signalisation .

Propriétés

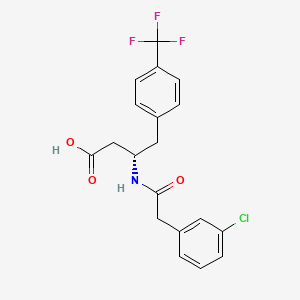

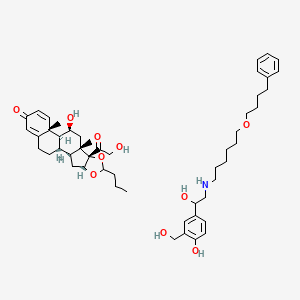

IUPAC Name |

(3S)-3-[[2-(3-chlorophenyl)acetyl]amino]-4-[4-(trifluoromethyl)phenyl]butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClF3NO3/c20-15-3-1-2-13(8-15)10-17(25)24-16(11-18(26)27)9-12-4-6-14(7-5-12)19(21,22)23/h1-8,16H,9-11H2,(H,24,25)(H,26,27)/t16-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOSIJVVNNGXEKE-INIZCTEOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CC(=O)NC(CC2=CC=C(C=C2)C(F)(F)F)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)Cl)CC(=O)N[C@@H](CC2=CC=C(C=C2)C(F)(F)F)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClF3NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Piperidinamine, 1-[6-ethyl-8-fluoro-4-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)-2-quinolinyl]-N-(tetrahydro-2H-pyran-4-yl)-](/img/structure/B606418.png)

![ethyl 3-[(3S,4S)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]-2-[[(3S)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carbonyl]amino]propanoate](/img/structure/B606423.png)

![methyl (1S,2S,3R,5S,8R,9R,10R)-10-[(2R,3E,5E,7Z)-7-hydroxy-4-methyl-7-(1-methyl-2,4-dioxopyrrolidin-3-ylidene)hepta-3,5-dien-2-yl]-3,5,9-trimethyl-7-oxo-4,11,12-trioxatricyclo[6.3.1.01,5]dodecane-2-carboxylate](/img/structure/B606424.png)

![7-[3,5-difluoro-4-(morpholin-4-ylmethyl)phenyl]-N-[6-[(3S,5R)-3,5-dimethylpiperazin-1-yl]pyridin-3-yl]pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B606431.png)